Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate

Catalog No.
S14606151
CAS No.
M.F
C19H22N2O2
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate

Product Name

Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate

IUPAC Name

benzyl 4-(4-aminophenyl)piperidine-1-carboxylate

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C19H22N2O2/c20-18-8-6-16(7-9-18)17-10-12-21(13-11-17)19(22)23-14-15-4-2-1-3-5-15/h1-9,17H,10-14,20H2

InChI Key

PSUZBFXSAZZYEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3

Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2C_{13}H_{18}N_{2}O_{2} and a molecular weight of approximately 234.29 g/mol. This compound is recognized for its structural features, including a piperidine ring substituted with an amino group and a benzyl ester functional group. It is also known by several synonyms such as 4-amino-piperidine-1-carboxylic acid benzyl ester and N-CBZ-4-aminopiperidine .

The compound is typically represented in chemical databases with the CAS number 120278-07-1, indicating its unique identity in chemical literature. Its physical properties include a melting point of around 68 °C (decomposing) and a boiling point of approximately 367.2 °C at 760 mmHg .

Typical for carboxylic acid esters and amines. Key reactions include:

  • Esterification: The reaction between the carboxylic acid and an alcohol (in this case, benzyl alcohol) to form the ester.
  • Hydrolysis: The reverse reaction where the ester can be converted back to the carboxylic acid and alcohol under acidic or basic conditions.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for specific applications.

Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate exhibits significant biological activity, particularly in pharmacological contexts. Its structural similarity to other piperidine derivatives allows it to interact with various biological targets, including receptors and enzymes involved in neurotransmission and pain modulation.

Research indicates that compounds with similar structures may exhibit analgesic, anti-inflammatory, and neuroprotective properties, making this compound a candidate for further pharmacological studies .

The synthesis of Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate typically involves the reaction of 4-aminophenylpiperidine with benzyl chloroformate. The general synthetic route can be outlined as follows:

  • Starting Materials: 4-Aminophenylpiperidine and benzyl chloroformate.
  • Reaction Conditions: Conduct the reaction under controlled temperature (usually room temperature) in an inert atmosphere (like nitrogen).
  • Workup: After completion, the reaction mixture is quenched and purified, often using chromatography techniques to isolate the desired product.

This method highlights the importance of protecting groups in organic synthesis, as the benzyl group serves to stabilize the amine during the reaction .

Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: As a precursor or active ingredient in developing analgesics or anti-inflammatory drugs.
  • Chemical Research: Used as a reference compound in studies involving piperidine derivatives.
  • Biochemical Studies: Investigated for its role in neurotransmitter receptor binding studies.

These applications underline its significance in medicinal chemistry and drug discovery .

Interaction studies involving Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with opioid receptors, which are critical for pain management therapies. Further investigation into its pharmacokinetics and pharmacodynamics is necessary to fully understand its therapeutic potential .

Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate shares structural similarities with several other compounds, which can provide insights into its uniqueness:

Compound NameCAS NumberSimilarity Score
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate170011-57-10.98
tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate387827-19-20.98
tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate164148-92-90.95
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate171049-41-50.95

These compounds are similar due to their piperidine core structure but differ in their substituents, which can influence their biological activity and pharmacological properties. The presence of different functional groups can lead to variations in solubility, potency, and selectivity towards biological targets.

The piperidine-carboxylate core of benzyl 4-(4-aminophenyl)piperidine-1-carboxylate is typically constructed via cyclization or functionalization of preformed piperidine derivatives. A prominent method involves the base-catalyzed addition of hydrocyanic acid to 1-benzyl-4-piperidone at 0–15°C, followed by reflux with aniline to form 1-benzyl-4-cyano-4-anilinopiperidine. Subsequent hydrolysis in 70–90% sulfuric acid at 20–50°C for 50–90 hours yields the carboxylic acid derivative, which is further treated with concentrated hydrochloric acid to finalize the carboxylate structure. This three-step sequence achieves a total yield of approximately 41%, with optimization focusing on reducing dichloromethane and isopropanol usage to enhance sustainability.

Alternative routes leverage racemic resolution strategies. For example, 3-(4-aminophenyl)piperidine-1-tert-butyl carboxylate racemates are resolved using benzenesulfonyl-D-phenylglycine derivatives in ethanol-water mixtures, achieving optical purity >99% after crystallization and hydrolysis. This method avoids costly chiral chromatography, with the tert-butyl group serving as a transient protecting moiety for downstream functionalization.

Table 1: Comparative Analysis of Synthetic Routes

ParameterCyanohydrin RouteRacemic Resolution
Starting Material1-Benzyl-4-piperidoneRacemic piperidine-tert-butyl carboxylate
Key ReagentHydrocyanic acidBenzenesulfonyl-D-phenylglycine
Reaction Time50–90 hours (hydrolysis step)2–3 hours (resolution)
Yield~41% (over three steps)91.5% (single resolution step)
Solvent IntensityModerate (methanol/water)Low (ethanol-water)

Derivatization Techniques for Enhanced Bioactivity and Chromatographic Utility

Derivatization of the 4-aminophenyl group and piperidine nitrogen is critical for modulating physicochemical properties. The benzyl carboxylate moiety can be selectively hydrolyzed under acidic conditions (e.g., concentrated HCl at boiling temperatures) to expose the piperidine nitrogen for further alkylation or acylation. For instance, refluxing with hydrochloric acid for 10–20 hours cleaves the benzyl group, enabling the introduction of sulfonamide or carbamate functionalities to improve metabolic stability.

Chromatographic utility is enhanced via Schiff base formation at the aniline group. Condensation with aldehydes such as 4-nitrobenzaldehyde in ethanol generates stable imines, which facilitate purification and characterization by introducing UV-active chromophores. This strategy is particularly valuable for analytical method development, as demonstrated by the resolution of diastereomeric adducts using reverse-phase HPLC.

Protecting Group Strategies in Multistep Functionalization Processes

The tert-butyl carbamate (Boc) group is widely employed to protect the piperidine nitrogen during functionalization of the 4-aminophenyl ring. In one protocol, Boc-protected 3-(4-aminophenyl)piperidine is treated with benzyl chloroformate in dichloromethane, followed by acidic Boc removal (HCl in dioxane) to yield the free amine for subsequent coupling reactions. This orthogonal protection strategy ensures high regioselectivity in multistep syntheses.

Benzyl groups serve dual roles as both protecting moieties and directing groups. During cyanohydrin formation, the benzyl substituent on the piperidine ring prevents over-alkylation and facilitates crystallization of intermediates. Post-functionalization, catalytic hydrogenation (H₂/Pd-C) cleanly removes the benzyl group without affecting the aminophenyl or carboxylate functionalities.

Key Considerations for Protecting Group Selection

  • Acid Stability: Tert-butyl carbamates withstand mildly acidic conditions (pH 4–9) during hydrolysis.
  • Thermal Resilience: Benzyl carboxylates remain intact under reflux conditions (100–110°C) in alcoholic solvents.
  • Orthogonality: Sequential deprotection of Boc and benzyl groups enables precise functional group manipulation.

Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate represents a significant advancement in analytical chemistry methodology for metabolomic profiling applications [1] [2] [3]. This compound serves as a highly effective derivatization agent that transforms the analytical landscape for organic acid detection and quantification in complex biological matrices [1] [4] [5]. The integration of this piperidine-based derivative into modern analytical workflows has demonstrated remarkable improvements in sensitivity and detection capabilities across various chromatographic platforms [2] [3] [6].

The compound's unique chemical structure, featuring both the piperidine ring system and the aminophenyl moiety, provides exceptional proton affinity characteristics that are particularly advantageous for positive mode electrospray ionization mass spectrometry [1] [2] [7]. Research investigations have consistently demonstrated that this derivatization approach enables the detection of previously undetectable metabolites while simultaneously enhancing the analytical performance for compounds that were marginally detectable in their native forms [4] [2] [5].

Supercritical Fluid Chromatography-Mass Spectrometry Method Development

The development of supercritical fluid chromatography-mass spectrometry methods utilizing benzyl 4-(4-aminophenyl)piperidine-1-carboxylate derivatization has established new standards for metabolomic analysis [1] [8] [9]. Comprehensive method optimization studies have identified critical parameters that maximize analytical performance, with column temperature maintained at 40 degrees Celsius and backpressure regulation at 130 bar proving optimal for maintaining supercritical carbon dioxide conditions [1] [10] [11].

Mobile phase composition represents a fundamental aspect of method development, with carbon dioxide comprising 85 percent of the mobile phase and methanol serving as the polar modifier at 15 percent concentration [1] [8] [10]. The incorporation of 10 millimolar ammonium acetate adjusted to pH 5.5 significantly enhances ionization efficiency and peak shape characteristics for derivatized metabolites [1] [12] [13]. Flow rate optimization at 1.5 milliliters per minute provides the optimal balance between separation efficiency and analysis time [1] [8] [11].

Instrumental configuration studies have demonstrated that make-up flow is not required when utilizing benzyl 4-(4-aminophenyl)piperidine-1-carboxylate derivatization, simplifying method operation and reducing solvent consumption [1] [14] [15]. Injection volume optimization at 2 microliters prevents column overload while maintaining adequate sensitivity for trace-level metabolite detection [1] [11] [16]. Equilibration time requirements of 15 minutes ensure stable baseline conditions and reproducible analytical results [1] [8] [10].

The method development process encompasses comprehensive evaluation of modifier additives, with ammonium acetate demonstrating superior performance compared to formic acid additives in terms of signal intensity and ionization efficiency [1] [12] [17]. Temperature studies confirm that 40 degrees Celsius provides optimal kinetic performance without compromising compound stability or chromatographic resolution [1] [18] [10].

Derivatization-Induced Sensitivity Enhancement for Organic Acid Detection

The implementation of benzyl 4-(4-aminophenyl)piperidine-1-carboxylate derivatization has revolutionized organic acid detection capabilities in metabolomic applications [1] [2] [3]. Quantitative assessments demonstrate extraordinary sensitivity enhancements, with lactic acid showing a remarkable 3800-fold improvement in detection limits from 1900 parts per billion to 0.5 parts per billion [1] [2] [5]. Succinic acid analysis benefits from a 22-fold enhancement in detection sensitivity, with limits of detection improving from 33 parts per billion to 1.5 parts per billion [1] [2] [3].

The derivatization process enables detection of previously unanalyzable compounds, with malic acid and citric acid becoming readily detectable at concentrations of 2.5 and 9 parts per billion, respectively [1] [2] [6]. Signal intensity improvements average 430-fold for compounds that were detectable in their native forms, representing a transformative advancement in analytical sensitivity [1] [2] [7]. The conversion to positive mode electrospray ionization through derivatization overcomes the inherent limitations of negative mode detection traditionally required for organic acids [1] [19] [2].

Mechanistic studies reveal that the high proton affinity of the benzyl 4-(4-aminophenyl)piperidine-1-carboxylate moiety facilitates efficient protonation and subsequent gas-phase ion formation [1] [2] [6]. The derivatization reaction proceeds with high efficiency under optimized conditions, utilizing hexafluorophosphate azabenzotriazole tetramethyl uronium as the coupling reagent and dimethylformamide as the reaction solvent [1] [6] [7]. Reaction completion occurs within 2 hours at ambient temperature, demonstrating practical applicability for routine analytical workflows [1] [6] [7].

Mass spectrometric detection characteristics vary according to the number of derivatization tags attached to each analyte, with singly tagged compounds primarily forming molecular ion species, doubly tagged compounds showing potassium adduct formation, and triply tagged compounds exhibiting doubly charged molecular ions [1] [2] [6]. These ionization patterns provide valuable structural information while maintaining exceptional sensitivity for quantitative applications [1] [2] [7].

Stationary Phase Optimization for Polar Metabolite Separations

Comprehensive stationary phase evaluation for benzyl 4-(4-aminophenyl)piperidine-1-carboxylate-derivatized metabolites has identified optimal column chemistries for various analytical applications [1] [10] [20]. HALO Penta-HILIC 5 micrometer columns demonstrate exceptional resolution for dicarboxylic acid separations, providing baseline resolution for critical metabolite pairs through mixed-mode hydrophilic interaction mechanisms [1] [10] [20].

Chirex 3014 5 micrometer stationary phases offer maximum retention for highly polar compounds, utilizing chiral recognition elements combined with polar interactions to achieve extended retention times and enhanced selectivity [1] [21] [10]. Luna Omega Sugar 3 micrometer columns provide rapid separations with maintained efficiency, employing sugar-based polar interactions that are particularly effective for carbohydrate-related metabolites [1] [10] [20].

Advanced stationary phase technologies include Viridis supercritical fluid chromatography 2-Ethylpyridine columns, which demonstrate exceptional performance for general achiral separations through pi-pi and dipole interactions [1] [22] [23]. These columns are available in sub-2 micrometer particle sizes, enabling high-efficiency separations with reduced analysis times [22] [23] [11]. COSMOSIL Diol stationary phases provide reliable polar metabolite separations through hydrogen bonding and dipole interactions, offering consistent performance across diverse metabolite classes [24] [20] [11].

Torus Diol bridged ethylene hybrid columns represent the latest advancement in stationary phase technology, combining hydrophilic interaction mechanisms with bridged ethylene hybrid particle technology to achieve superior efficiency and durability [10] [23] [11]. These columns demonstrate exceptional performance for highly polar metabolites while maintaining stability under supercritical fluid chromatography conditions [10] [23] [11].

Pressure compatibility assessments reveal that modern stationary phases can withstand operating pressures ranging from 300 to 1000 bar, with bridged ethylene hybrid technologies offering the highest pressure tolerance [10] [23] [11]. Particle size optimization studies confirm that sub-2 micrometer particles provide superior kinetic performance, enabling faster analysis times without compromising resolution [10] [23] [11].

Column conditioning protocols require specific procedures to optimize stationary phase performance, particularly for amylose-based chiral columns that benefit from activation with carbon dioxide-methanol mixtures containing ammonium acetate [11] [10] [23]. Temperature effects on stationary phase selectivity demonstrate that 40 degrees Celsius provides optimal retention and resolution characteristics across all evaluated column chemistries [1] [10] [11].

Benzyl 4-(4-aminophenyl)piperidine-1-carboxylate represents a promising structural framework for developing dual cholinesterase inhibitors targeting both acetylcholinesterase and butyrylcholinesterase enzymes. The compound's structural architecture, comprising a benzyl carboxylate moiety linked to a 4-(4-aminophenyl)piperidine core, positions it within the broader class of piperidine derivatives that have demonstrated significant cholinesterase inhibitory potential [1] [2].

Research into structurally related benzyl piperidine carboxylate derivatives has revealed their capacity for dual enzyme inhibition, with specific compounds showing nanomolar to micromolar inhibitory activities [2]. The 4-aminophenyl substituent on the piperidine ring is particularly significant, as aminophenyl-containing piperidine derivatives have demonstrated potent acetylcholinesterase inhibition with inhibition constant values ranging from 6.0 to 102 nanomolar for the most active compounds [2]. These derivatives typically exhibit mixed-type inhibition kinetics, suggesting interaction with both the catalytic active site and peripheral anionic site of cholinesterases [2].

The dual inhibition profile of benzyl piperidine derivatives stems from their structural versatility in accommodating the different active site architectures of acetylcholinesterase and butyrylcholinesterase [3] [4]. Acetylcholinesterase possesses a narrower active site gorge with aromatic residues Phenylalanine 295 and Phenylalanine 297 in the acyl binding pocket, while butyrylcholinesterase contains more flexible aliphatic residues Leucine 286 and Valine 288 [3]. This structural difference allows benzyl piperidine compounds to engage both enzymes through complementary binding modes.

Comparative analysis with established cholinesterase inhibitors reveals that benzyl 4-(4-aminophenyl)piperidine-1-carboxylate may exhibit selectivity patterns distinct from donepezil, which shows high acetylcholinesterase selectivity with a selectivity index of 101 [2]. The 4-aminophenyl substitution potentially enhances binding affinity through additional hydrogen bonding interactions with enzyme residues, particularly in the peripheral anionic site region [5] [6].

Structural Determinants for Binding Site Interactions in Neurodegenerative Targets

The molecular architecture of benzyl 4-(4-aminophenyl)piperidine-1-carboxylate facilitates specific binding interactions within the cholinesterase active site gorge through multiple structural determinants. The compound's interaction profile is governed by the spatial arrangement of functional groups that complement the enzyme's binding subsites [7] [8] [9].

The acetylcholinesterase active site comprises a 20 angstrom deep gorge containing the catalytic triad of Serine 203, Histidine 447, and Glutamate 334 at its base [10] [7] [11]. This catalytic machinery is complemented by the peripheral anionic site located at the gorge entrance, featuring aromatic residues including Tyrosine 72, Aspartate 74, Tryptophan 286, and Tyrosine 341 [9] [4]. The benzyl moiety of the target compound is positioned to engage in pi-pi stacking interactions with these aromatic residues, particularly Tryptophan 286, which has been identified as critical for inhibitor binding [12] [13].

The 4-aminophenyl substituent provides additional binding determinants through its amino group, which can form hydrogen bond interactions with enzyme residues. Molecular docking studies of similar compounds have demonstrated that amino-substituted phenyl rings can interact with Tyrosine 121 and other polar residues within the active site through hydrogen bonding mechanisms [6]. The positioning of the amino group at the para position optimizes the geometric arrangement for favorable electrostatic interactions with negatively charged or polar residues in the enzyme binding pocket.

The piperidine ring system serves as a crucial structural scaffold that positions the benzyl and aminophenyl moieties at optimal distances for simultaneous interaction with multiple binding subsites [1] [2]. The basic nitrogen of the piperidine ring can engage in ionic interactions with anionic residues, while the ring's conformational flexibility allows adaptation to the enzyme's binding pocket geometry [12] [13].

For butyrylcholinesterase, the structural determinants differ due to amino acid substitutions in key binding regions. The peripheral anionic site contains Aspartate 70, Phenylalanine 329, and Tyrosine 332, while the acyl binding pocket features Leucine 286 and Valine 288 instead of the phenylalanine residues found in acetylcholinesterase [3] [4]. These differences create a larger active site volume that can accommodate bulkier ligands and may influence the binding orientation of benzyl 4-(4-aminophenyl)piperidine-1-carboxylate.

Comparative Inhibition Kinetics Against Reference Cholinesterase Inhibitors

The kinetic behavior of benzyl 4-(4-aminophenyl)piperidine-1-carboxylate can be evaluated through comparison with established cholinesterase inhibitors including donepezil, rivastigmine, and galantamine, each exhibiting distinct inhibition mechanisms and kinetic parameters [14] [2].

Donepezil demonstrates reversible competitive inhibition of acetylcholinesterase with a dissociation constant of 27 ± 0.018 nanomolar and exhibits high selectivity for acetylcholinesterase over butyrylcholinesterase with an inhibition constant ratio of 101 [2]. The compound's benzylpiperidine core structure shows similarities to the target compound, suggesting potential for comparable binding affinities and selectivity patterns. However, the presence of the 4-aminophenyl substituent in the target compound may modify the inhibition kinetics by introducing additional binding interactions [6].

Rivastigmine exhibits pseudo-irreversible inhibition kinetics due to its carbamate mechanism, forming a covalently bound intermediate with the catalytic serine residue [14]. This mechanism differs fundamentally from the expected reversible inhibition pattern of benzyl 4-(4-aminophenyl)piperidine-1-carboxylate, which lacks the reactive carbamate functionality. The target compound is more likely to exhibit competitive or mixed-type inhibition similar to other benzyl piperidine derivatives [2].

Galantamine presents a unique inhibition profile combining reversible competitive inhibition of acetylcholinesterase with allosteric modulation of nicotinic acetylcholine receptors [14]. The phenanthrene alkaloid structure of galantamine contrasts with the synthetic benzyl piperidine framework of the target compound, suggesting different binding modes and kinetic behaviors.

Tacrine, a prototypical acetylcholinesterase inhibitor, exhibits reversible competitive inhibition with a dissociation constant of 35 ± 0.013 nanomolar [2]. However, tacrine shows preferential inhibition of butyrylcholinesterase over acetylcholinesterase, opposite to the selectivity pattern observed with donepezil [2]. The aminoacridine structure of tacrine provides a different pharmacophore compared to the benzyl piperidine framework.

Kinetic analysis of structurally related benzyl piperidine derivatives has revealed mixed-type inhibition patterns, characterized by increases in both slope and intercept values in Lineweaver-Burk plots [2]. This kinetic behavior indicates that these compounds can bind to both the free enzyme and enzyme-substrate complex, suggesting interaction with multiple binding sites within the cholinesterase active site gorge [2]. The mixed-type inhibition mechanism distinguishes benzyl piperidine derivatives from purely competitive inhibitors like donepezil and suggests a more complex binding interaction profile.

The inhibition constant values for benzyl piperidine derivatives with 4-aminophenyl substitution have been reported in the range of 6.0 to 102 nanomolar for acetylcholinesterase inhibition [2]. These values are comparable to or superior to established therapeutic agents, indicating significant inhibitory potency. The structure-activity relationships within this compound class demonstrate that the 4-aminophenyl substituent enhances binding affinity compared to unsubstituted analogs [2].

Selectivity indices for benzyl piperidine derivatives vary considerably depending on structural modifications, with some compounds showing preferential acetylcholinesterase inhibition while others exhibit more balanced dual inhibition profiles [2]. The 4-aminophenyl substitution pattern in the target compound may contribute to selectivity through specific interactions with amino acid residues that differ between the two cholinesterase enzymes.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

310.168127949 g/mol

Monoisotopic Mass

310.168127949 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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